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[Chengdu, China] — HSK0935, a novel investigational compound, has emerged as a potent and
highly selective inhibitor of the renal sodium-dependent glucose cotransporter 2 (SGLT2),
positioning it as a potential therapeutic agent for the management of type 2 diabetes. This
technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical
evaluation of HSK0935, with a focus on its mechanism of action, pharmacological profile, and
the experimental methodologies employed in its development.

Core Discovery and Mechanism of Action

HSK0935 was identified and developed by Haisco Pharmaceuticals Group Co., Ltd.[1]. It
belongs to a novel class of SGLT2 inhibitors characterized by a unique double ketal 1-methoxy-
6,8-dioxabicyclo[3.2.1]octane ring system[1]. The primary mechanism of action of HSK0935 is
the selective inhibition of SGLT2, a protein predominantly expressed in the proximal renal
tubules responsible for the reabsorption of approximately 90% of glucose from the glomerular
filtrate back into the bloodstream. By inhibiting SGLT2, HSK0935 reduces renal glucose
reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of
blood glucose levels. This insulin-independent mechanism offers a promising therapeutic
strategy for improving glycemic control in individuals with type 2 diabetes.

In Vitro Pharmacology
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The inhibitory potency and selectivity of HSK0935 against human SGLT2 (hSGLT2) and human
SGLT1 (hSGLT1) were evaluated in vitro. The compound demonstrated exceptional potency
against hSGLT2 with a half-maximal inhibitory concentration (IC50) of 1.3 nM. Notably,
HSKO0935 exhibited high selectivity, with an IC50 for hSGLT1 that was 843-fold higher than for
hSGLT2, suggesting a reduced potential for side effects associated with SGLT1 inhibition, such
as gastrointestinal adverse events[1].

ble 1: In Vi hibi ity of

Target IC50 (nM) Selectivity (SGLT1/SGLT2)
hSGLT2 1.3 843-fold
hSGLT1 1096

In Vivo Efficacy

The in vivo efficacy of HSK0935 was assessed in preclinical animal models, including Sprague-
Dawley (SD) rats and Rhesus monkeys. In these studies, oral administration of HSK0935 led to
a robust and dose-dependent increase in urinary glucose excretion, confirming its potent
SGLT2 inhibitory activity in a physiological setting[1].

Table 2: In Vivo Gl ic Eff f HSK0935

Animal Model Route of Administration Effect

Robust urinary glucose
Sprague-Dawley Rats Oral )
excretion

Significant and sustained
Rhesus Monkeys Oral ) )
urinary glucose excretion

Experimental Protocols
In Vitro SGLT2 and SGLT1 Inhibition Assay

The inhibitory activity of HSK0935 on human SGLT1 and SGLT2 was determined using a cell-
based assay. Chinese Hamster Ovary (CHO) cells stably expressing either hSGLT1 or hSGLT2
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were utilized. The assay measured the uptake of a radiolabeled glucose analog, 14C-a-methyl-
D-glucopyranoside (**C-AMG), in the presence of varying concentrations of the test compound.

Protocol:

e Cell Culture: CHO cells stably transfected with hSGLT1 or hSGLT2 were cultured in
appropriate media and seeded into 96-well plates.

o Compound Incubation: On the day of the assay, the cell monolayers were washed with a
sodium-containing buffer. The cells were then incubated with various concentrations of
HSK0935 for a predetermined period.

e Glucose Uptake: 1*C-AMG was added to each well to initiate the uptake reaction.

o Termination and Measurement: After incubation, the uptake was terminated by washing the
cells with ice-cold buffer. The cells were then lysed, and the amount of 1*C-AMG taken up
was quantified using a scintillation counter.

o Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by
fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Urinary Glucose Excretion Studies

The in vivo glucosuric effect of HSK0935 was evaluated in normal Sprague-Dawley rats and
Rhesus monkeys.

Protocol (Sprague-Dawley Rats):

» Animal Acclimation: Male Sprague-Dawley rats were acclimated to individual metabolic
cages.

e Dosing: HSK0935 was administered orally at various doses. A vehicle control group was also
included.

 Urine Collection: Urine was collected over a 24-hour period post-dosing.

¢ Glucose Measurement: The total volume of urine was measured, and the glucose
concentration in the urine was determined using a glucose oxidase method.
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» Data Analysis: The total amount of glucose excreted in the urine over 24 hours was
calculated for each dose group and compared to the vehicle control.

Protocol (Rhesus Monkeys):

« Animal Handling: Conscious, chair-restrained male Rhesus monkeys were used.
e Dosing: HSK0935 was administered orally.

» Urine Collection: Urine was collected at specified intervals over a defined period.

e Glucose Measurement: Urinary glucose concentrations were measured using a validated
analytical method.

o Data Analysis: The cumulative urinary glucose excretion was calculated and plotted over
time.

Signaling Pathway and Experimental Workflow

The development and evaluation of HSK0935 followed a structured workflow from initial
concept to in vivo validation.
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Caption: Workflow for the discovery and preclinical evaluation of HSK0935.

The mechanism of action of HSK0935 is centered on its effect on renal glucose handling.
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Caption: Mechanism of action of HSK0935 via SGLT2 inhibition in the kidney.

Conclusion

HSKO0935 is a potent and highly selective SGLT2 inhibitor with a novel chemical scaffold.
Preclinical data demonstrate its ability to effectively block renal glucose reabsorption, leading to
significant urinary glucose excretion. These findings support the continued development of
HSK0935 as a potential new therapeutic option for the treatment of type 2 diabetes. Further
clinical investigations are warranted to establish its safety and efficacy profile in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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